molecular formula C9H14N2O B13522112 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile

Cat. No.: B13522112
M. Wt: 166.22 g/mol
InChI Key: FXKSBQGTRITXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile is a nitrile-containing cyclopropane derivative featuring an azetidine (a 3-membered nitrogen-containing heterocycle) ether substituent. This compound is structurally characterized by a cyclopropane ring fused to an acetonitrile group, with an azetidin-3-yloxy moiety attached via a methylene bridge.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[1-(azetidin-3-yloxymethyl)cyclopropyl]acetonitrile

InChI

InChI=1S/C9H14N2O/c10-4-3-9(1-2-9)7-12-8-5-11-6-8/h8,11H,1-3,5-7H2

InChI Key

FXKSBQGTRITXPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC#N)COC2CNC2

Origin of Product

United States

Preparation Methods

Synthesis of 1-Bromomethyl Cyclopropyl Methanol

  • Starting from tribromoneopentyl alcohol, a reflux reaction is carried out in an organic solvent such as ethanol or methanol.
  • Zinc powder and a basic catalyst like disodium ethylene diamine tetraacetate (EDTA-2K) are added to facilitate reductive debromination.
  • The reaction is maintained at approximately 70 ± 5 °C for 5 to 10 hours.
  • After completion, the mixture is cooled, treated with ammonia to remove zinc residues (dezincing), and filtered.
  • The filtrate is concentrated to isolate 1-bromomethyl cyclopropyl methanol (Compound I).

Conversion to 1-Hydroxymethyl Cyclopropyl Acetonitrile

  • Compound I is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
  • Sodium cyanide is added under alkaline conditions (pH 8-10, adjusted with sodium carbonate).
  • The substitution reaction proceeds at 60-80 °C for 5 to 10 hours.
  • After reaction completion, the mixture is treated with chlorine bleach (sodium hypochlorite) to quench excess cyanide.
  • Extraction with dichloromethane, drying over anhydrous sodium sulfate, filtration, and solvent recovery yield 1-hydroxymethyl cyclopropyl acetonitrile (Compound II) with yields around 90% and purity above 97%.
Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
1 Tribromoneopentyl alcohol, Zn powder, EDTA-2K, ethanol 70 ± 5 5-10 ~89 Dezincing with ammonia post-reaction
2 Compound I, NaCN, Na2CO3, DMF 60-80 5-10 ~90 Chlorine bleach quench, DCM extraction

Data adapted from patent CN103058884B describing industrially viable synthetic routes.

Purification and Characterization

  • After synthesis, the crude product is purified by standard organic techniques such as extraction, drying, and chromatographic methods.
  • Final product characterization includes NMR spectroscopy, mass spectrometry, and purity assessment by HPLC.
  • Typical yields for the overall synthesis are moderate to high, with purity exceeding 95%, suitable for research applications.

Summary Table of Preparation Steps

Stage Starting Material(s) Key Reagents/Conditions Product Yield (%) Reference
1. Bromomethyl cyclopropyl methanol synthesis Tribromoneopentyl alcohol Zn powder, EDTA-2K, ethanol, reflux 70 °C, 5-10 h 1-Bromomethyl cyclopropyl methanol ~89
2. Cyanide substitution Compound I NaCN, Na2CO3, DMF, 60-80 °C, 5-10 h, bleach quench 1-Hydroxymethyl cyclopropyl acetonitrile ~90
3. Azetidin-3-yloxy introduction Compound II + azetidin-3-ol Alkylation, base (NaH/K2CO3), DMF/DMSO, 25-80 °C 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile Moderate to high

Research Perspectives and Variations

  • The azetidine synthon is often prepared or deprotected from protected intermediates (e.g., Boc-protected azetidine) before coupling.
  • Variations in solvents and bases can optimize reaction efficiency and selectivity.
  • Industrial scale-up prioritizes environmentally friendly reagents and simplified post-reaction workups, as demonstrated in patent literature.
  • Molecular docking and SAR studies emphasize the importance of the azetidine and cyclopropyl moieties for biological activity, encouraging synthetic modifications around these sites.

Chemical Reactions Analysis

Nitrile Group Reactivity

The nitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amides, respectively. This reaction pathway is critical for generating derivatives with enhanced solubility or metabolic stability in biological systems.

Mechanism :

R-C≡N+H2OR-COOH(acidic conditions)\text{R-C≡N} + \text{H}_2\text{O} \rightarrow \text{R-COOH} \quad \text{(acidic conditions)} R-C≡N+H2OR-CONH2(basic conditions)\text{R-C≡N} + \text{H}_2\text{O} \rightarrow \text{R-CONH}_2 \quad \text{(basic conditions)}

Azetidine Ring Reactivity

Azetidine rings are prone to nucleophilic attack due to ring strain. This compound may undergo ring-opening reactions with nucleophiles (e.g., amines, alcohols) or participate in substitution reactions at the nitrogen center.

Cyclopropyl Ring Reactivity

The cyclopropyl group can engage in ring-opening polymerization or [2+2] cycloadditions under UV irradiation or with electron-deficient partners (e.g., maleic anhydride).

Comparative Analysis of Related Compounds

Compound NameKey Structural FeaturesReaction Pathways
Azetidine Derivative A 5-membered azetidine ring, antimicrobial groupsNucleophilic ring-opening, antimicrobial activity
Cyclopropyl Amine C Cyclopropyl + amine groupRing-opening polymerization, neuropharmacological interactions
Target Compound Azetidine + cyclopropyl + nitrileHydrolysis, substitution, cycloaddition

Substitution Reactions

  • Reagent Ratio : 1:1.1–1.3 (tribromoneoamyl alcohol:Zn powder).

  • Catalyst : EDTA-2K (1:0.25–0.5 mol ratio) .

  • Temperature : 45–55°C for zinc addition, 70–80°C for substitution .

Hydrolysis of Nitrile

  • Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) media.

  • Product : Corresponding carboxylic acid or amidic derivative.

Scientific Research Applications

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity play a crucial role in its biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it could have significant effects on various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its azetidine-ether substituent, which differentiates it from structurally related cyclopropane-acetonitrile derivatives. Below is a comparative analysis with key analogs:

Structural and Functional Analogues

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Properties References
2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile Hydroxymethyl 139.16 Intermediate in Montelukast synthesis; high polarity due to hydroxyl group
2-(1-(Mercaptomethyl)cyclopropyl)acetonitrile Mercaptomethyl (-SCH3) 155.23 Precursor to thioether-containing drugs; reactive thiol group enables cross-coupling
2-(1-((3-Amino-4-chloro-1H-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile Chloro-pyrazolyl 210.67 Discontinued lab reagent; potential kinase inhibitor scaffold
2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile Azetidin-3-yloxy ~195.21 (estimated) Hypothesized improved metabolic stability due to azetidine’s rigid structure N/A

Physicochemical Properties

  • Polarity : The azetidine-ether substituent may enhance solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to hydrophobic mercaptomethyl analogs .
  • Stability : Azetidine’s ring strain could increase reactivity, but its oxygen-linked structure might reduce susceptibility to oxidation compared to thioethers .
  • Bioavailability : Hydroxymethyl and azetidine derivatives are predicted to have better aqueous solubility than pyrazolyl analogs, which exhibit higher molecular weights and lipophilicity .

Biological Activity

2-(1-((Azetidin-3-yloxy)methyl)cyclopropyl)acetonitrile, with the CAS number 1496916-98-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C₉H₁₄N₂O
  • Molecular Weight : 166.22 g/mol
  • Purity : >98% .

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pathways related to dopamine and serotonin receptors. The azetidine moiety is known for its ability to enhance binding affinity to these receptors, which could lead to significant neuropharmacological effects.

Biological Activity Overview

The compound has shown promise in several areas:

  • Neuropharmacology : Initial in vitro studies indicated that it may exhibit selective antagonistic properties at dopamine D3 receptors, which are implicated in various psychiatric disorders .
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against Gram-positive bacteria, suggesting a potential for this compound to be developed as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologicalPotential D3 receptor antagonist
AntimicrobialActivity against Gram-positive bacteria
AntioxidantRelated compounds show antioxidant effects

Case Studies

  • Neuropharmacological Studies :
    In a study examining the effects of similar azetidine derivatives on dopaminergic signaling, researchers found that modifications at the nitrogen atom significantly influenced receptor affinity and selectivity. These findings suggest that this compound could be optimized for enhanced activity against specific receptor subtypes .
  • Antimicrobial Efficacy :
    A series of azetidine-based compounds were evaluated for their antibacterial properties. The results indicated that structural modifications led to varying levels of efficacy against resistant strains of bacteria, including MRSA. This highlights the potential for developing this compound as a lead compound in antibiotic development .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of azetidine derivatives have provided insights into how modifications can enhance biological activity. For instance, the introduction of lipophilic substituents has been shown to improve membrane permeability and bioavailability, crucial factors for therapeutic effectiveness .

Q & A

Q. How can researchers optimize reaction yields in azetidine-functionalized nitrile synthesis?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach:
  • Variables : Temperature (80–120°C), catalyst loading (1–5 mol% Pd), and solvent polarity (DMF vs. THF).
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 100°C, 3 mol% Pd in DMF) to maximize yield (>75%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.